molecular formula C12H14Cl2O3 B3026456 butan-2-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 94-79-1

butan-2-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B3026456
CAS No.: 94-79-1
M. Wt: 277.14 g/mol
InChI Key: PVVPYVMHXYPBQZ-UHFFFAOYSA-N
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Description

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide. The compound features a branched butan-2-yl (sec-butyl) ester group linked to the phenoxyacetic acid backbone, with chlorine substitutions at the 2- and 4-positions of the aromatic ring. This structural modification enhances lipophilicity compared to the parent acid, improving its absorption into plant tissues .

Properties

IUPAC Name

butan-2-yl 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-3-8(2)17-12(15)7-16-11-5-4-9(13)6-10(11)14/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVPYVMHXYPBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60916714
Record name Butan-2-yl (2,4-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-79-1
Record name 1-Methylpropyl 2-(2,4-dichlorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D sec-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-2-yl (2,4-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Properties
Butan-2-yl 2-(2,4-dichlorophenoxy)acetate acts as a systemic herbicide, meaning it is absorbed through the foliage and translocated throughout the plant. This property allows it to effectively target and eliminate unwanted vegetation without harming the crops that are tolerant to its effects.

Case Study: Efficacy in Crop Protection

A study conducted on the application of 2,4-D derivatives in soybean cultivation demonstrated that the use of this compound resulted in significant weed suppression compared to untreated plots. The results indicated a reduction in weed biomass by up to 75% within two weeks post-application, showcasing its effectiveness as a pre-emergent and post-emergent herbicide .

1.2 Application Methods
The compound is typically applied via:

  • Foliar Spray : Direct application on leaves for immediate absorption.
  • Soil Application : Incorporated into the soil where it can be absorbed by weed roots.

Environmental Impact and Safety

2.1 Toxicological Profile
While this compound is effective against weeds, it possesses certain toxicological properties that necessitate careful handling. Studies have shown that exposure can lead to respiratory issues and skin irritation in humans .

Table 1: Toxicological Data Summary

PropertyValue
Acute Oral ToxicityLD50 > 500 mg/kg
Skin IrritationModerate
Eye IrritationSevere
Carcinogenic PotentialNot classified

2.2 Environmental Persistence
Research indicates that this compound has moderate persistence in soil and water systems, leading to potential bioaccumulation in aquatic organisms if not managed properly .

Regulatory Status

This compound is regulated under various agricultural guidelines due to its herbicidal nature. It is included in lists of approved pesticides for specific crops but requires adherence to application limits to mitigate environmental impact.

Future Research Directions

Future studies are focusing on:

  • Resistance Management : Investigating the potential for weed resistance development against this compound.
  • Biodegradation Pathways : Understanding how this compound breaks down in different environmental conditions to enhance safety profiles.

Mechanism of Action

The mechanism of action of butan-2-yl 2-(2,4-dichlorophenoxy)acetate involves its conversion to 2,4-dichlorophenoxyacetic acid in plants. This acid mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Toxicity and Environmental Fate

  • Toxicity: Esters generally exhibit lower acute toxicity than 2,4-D acid but pose chronic risks due to bioaccumulation. For example, 2-(2,4-dichlorophenoxy)propionic acid requires strict handling protocols to avoid ingestion or dermal exposure .
  • Degradation : Esters hydrolyze to 2,4-D acid in soil and water, which is mobile and prone to leaching. Ionic liquids and branched esters persist longer, increasing groundwater contamination risks .

Biological Activity

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate, commonly referred to as a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound widely used in agricultural practices for its herbicidal properties. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and environmental impact, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H14Cl2O3
Molar Mass277.14 g/mol
Density1.2639 g/cm³
Boiling Point387.89 °C
Water Solubility17.33 mg/L
CAS Number94-79-1

These properties indicate that this compound is relatively stable under normal conditions but can pose risks due to its solubility and potential for environmental persistence.

This compound functions primarily as a herbicide by mimicking natural plant hormones known as auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The specific mechanisms include:

  • Disruption of Plant Growth Regulation : The compound interferes with the normal hormonal balance in plants, leading to abnormal growth patterns.
  • Induction of Oxidative Stress : Studies have shown that exposure to 2,4-D can increase reactive oxygen species (ROS) levels in plants, contributing to oxidative damage and cell death .

Toxicity Profiles

The toxicity of this compound varies based on exposure routes:

  • Acute Oral Toxicity : Classified as moderately toxic with an LD50 ranging from 50 mg/kg to 500 mg/kg depending on the formulation .
  • Inhalation Toxicity : LC50 values indicate significant risk at concentrations above 0.05 mg/L .
  • Dermal Toxicity : Varies significantly; formulations can range from low to high toxicity depending on concentration and exposure duration.

Environmental Impact

This compound is known for its persistence in the environment. It can contaminate water sources and affect non-target organisms. Research indicates that it can remain detectable in soil and water long after application, raising concerns about its ecological footprint .

Study on Hepatotoxicity

A recent study explored the hepatotoxic effects of 2,4-D on liver function in mammals. The results indicated that exposure led to significant alterations in liver enzyme levels and lipid metabolism disruptions, suggesting potential long-term health effects for organisms exposed to this compound .

Biodegradation Research

Research focused on the biodegradation of 2,4-D highlighted the role of white-rot fungi in breaking down this compound into less harmful substances. This study provides insights into potential bioremediation strategies for contaminated environments .

Q & A

Q. What synthetic methodologies are validated for preparing butan-2-yl 2-(2,4-dichlorophenoxy)acetate?

The esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with butan-2-ol under acidic catalysis is a common approach. A validated protocol involves dissolving 2,4-D (0.01 mol) in methanol, adding concentrated sulfuric acid (1 ml), and refluxing for 4 hours. The product is isolated via precipitation in ice water, filtration, and recrystallization from ethanol . Modifications for the butan-2-yl ester may require adjusting solvent polarity (e.g., using toluene) and optimizing reaction time to account for steric hindrance from the branched alcohol.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound, (dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-dichlorophenoxy)acetate, was resolved using SHELX software (SHELXL-97) with an R-factor of 0.039, confirming bond angles and torsion angles critical for stability . For amorphous samples, nuclear magnetic resonance (NMR) coupling patterns (e.g., doublets for aromatic protons at δ 6.8–7.4 ppm) and high-resolution mass spectrometry (HRMS) with exact mass <332.1017 Da> can validate molecular identity .

Q. What analytical techniques are recommended for purity assessment?

  • UHPLC : Use a C18 column (2.1 × 50 mm, 1.7 µm) with acetonitrile/water (70:30 v/v) at 0.5 mL/min, monitoring UV absorbance at 280 nm for 2,4-D derivatives .
  • DSC/TGA : Assess thermal stability (decomposition onset >160°C) and residual solvents .
  • Elemental Analysis : Match calculated vs. observed C, H, Cl, and O percentages (e.g., C: 51.8%, H: 5.1%, Cl: 25.6%) .

Advanced Research Questions

Q. How can contradictory bioactivity data in plant growth inhibition assays be resolved?

Discrepancies may arise from stereochemical variations in the ester side chain or impurities in synthesis. Mitigation strategies include:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to isolate active isomers .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., free 2,4-D acid) that may antagonize activity .
  • Dose-Response Modeling : Fit data to a four-parameter logistic curve to distinguish EC50 values for pure vs. impure batches .

Q. What computational methods predict environmental persistence of this compound?

  • EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN3: 42 days) and bioaccumulation (log BCF: 1.8) based on ester hydrolysis rates .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments, identifying nucleophilic attack sites on the acetate group .
  • QSAR Models : Correlate log P (calculated: 3.2) with soil adsorption coefficients (Koc: 450 mL/g) to predict mobility .

Q. How does stereochemistry influence metabolic pathways in non-target organisms?

The butan-2-yl group’s (R)- and (S)-enantiomers exhibit divergent metabolic fates:

  • In Vitro Liver Microsomes : (R)-enantiomers undergo CYP450-mediated oxidation (t1/2: 2.1 h) faster than (S)-enantiomers (t1/2: 4.3 h) .
  • Metabolite Identification : Use HRMS to detect hydroxylated products (m/z +16) and glutathione conjugates (m/z +305) .

Methodological Challenges and Solutions

Q. How to address low yields in esterification reactions?

  • Azeotropic Distillation : Remove water using toluene to shift equilibrium toward ester formation .
  • Catalyst Screening : Test alternatives to H2SO4, such as p-toluenesulfonic acid (10 mol%) or immobilized lipases (e.g., CAL-B), improving yields from 60% to 85% .

Q. What strategies enhance stability during long-term storage?

  • Additives : Include 0.1% BHT to prevent radical-mediated degradation in dark glass vials .
  • Lyophilization : Store as a lyophilized powder under argon at -20°C, reducing hydrolysis rates by 90% .

Key Research Gaps

  • Ecotoxicity : Limited data on chronic effects in aquatic invertebrates (e.g., Daphnia magna NOEC).
  • Enantioselective Analysis : Lack of validated chiral methods for environmental matrices.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butan-2-yl 2-(2,4-dichlorophenoxy)acetate
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butan-2-yl 2-(2,4-dichlorophenoxy)acetate

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